Cas no 2248356-25-2 (2-Bromo-5-(difluoromethyl)-3-methylfuran)

2-ブロモ-5-(ジフルオロメチル)-3-メチルフランは、フラン骨格にブロモ基、ジフルオロメチル基、メチル基が選択的に導入された高価値中間体です。特に医農薬品分野において、ジフルオロメチル基の代謝安定性と脂溶性向上特性を活かした活性化合物設計に有用です。ブロモ基はパラジウムカップリング反応などによるさらなる官能基導入の足場として機能し、分子の多様性拡張が可能です。3位のメチル基は立体障害を調整する役割を果たします。本品は高い純度(通常98%以上)で供給され、有機合成における信頼性の高い構築ブロックとして利用されます。

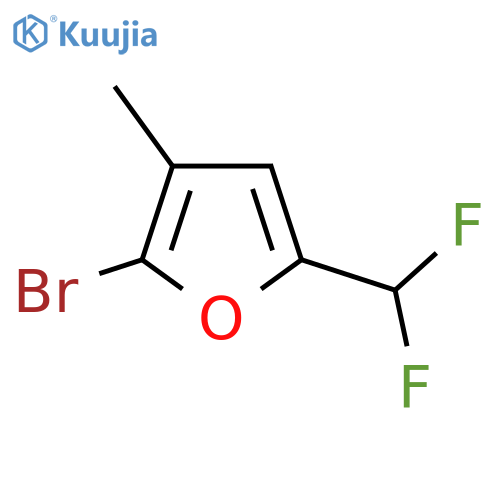

2248356-25-2 structure

商品名:2-Bromo-5-(difluoromethyl)-3-methylfuran

2-Bromo-5-(difluoromethyl)-3-methylfuran 化学的及び物理的性質

名前と識別子

-

- 2248356-25-2

- EN300-6511029

- 2-Bromo-5-(difluoromethyl)-3-methylfuran

-

- インチ: 1S/C6H5BrF2O/c1-3-2-4(6(8)9)10-5(3)7/h2,6H,1H3

- InChIKey: LYNDYQLQZAMBSD-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C)C=C(C(F)F)O1

計算された属性

- せいみつぶんしりょう: 209.94918g/mol

- どういたいしつりょう: 209.94918g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 13.1Ų

2-Bromo-5-(difluoromethyl)-3-methylfuran 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6511029-0.1g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 0.1g |

$1005.0 | 2025-03-14 | |

| Enamine | EN300-6511029-0.25g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 0.25g |

$1051.0 | 2025-03-14 | |

| Enamine | EN300-6511029-0.05g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 0.05g |

$959.0 | 2025-03-14 | |

| Enamine | EN300-6511029-5.0g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 5.0g |

$3313.0 | 2025-03-14 | |

| Enamine | EN300-6511029-2.5g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 2.5g |

$2240.0 | 2025-03-14 | |

| Enamine | EN300-6511029-0.5g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 0.5g |

$1097.0 | 2025-03-14 | |

| Enamine | EN300-6511029-1.0g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 1.0g |

$1142.0 | 2025-03-14 | |

| Enamine | EN300-6511029-10.0g |

2-bromo-5-(difluoromethyl)-3-methylfuran |

2248356-25-2 | 95.0% | 10.0g |

$4914.0 | 2025-03-14 |

2-Bromo-5-(difluoromethyl)-3-methylfuran 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

2248356-25-2 (2-Bromo-5-(difluoromethyl)-3-methylfuran) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量